Cas no 309289-13-2 (N-(5-methyl-1,2-oxazol-3-yl)-2-(5-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide)
N-(5-methyl-1,2-oxazol-3-yl)-2-(5-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-methyl-1,2-oxazol-3-yl)-2-(5-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide
- SR-01000469512
- F0908-0844
- 309289-13-2
- 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- SR-01000469512-1
- N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- ChemDiv1_007994
- AKOS001381179
- Z226763824
- HMS609L08
- N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
-
- Inchi: 1S/C9H11N5O2S/c1-5-3-7(14-16-5)11-8(15)4-17-9-10-6(2)12-13-9/h3H,4H2,1-2H3,(H,10,12,13)(H,11,14,15)
- InChI Key: FWSNVFZOPNLDBC-UHFFFAOYSA-N
- SMILES: S(C1=NNC(C)=N1)CC(NC1C=C(C)ON=1)=O
Computed Properties
- Exact Mass: 253.06334578g/mol
- Monoisotopic Mass: 253.06334578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 122Ų
N-(5-methyl-1,2-oxazol-3-yl)-2-(5-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0908-0844-2μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
309289-13-2 | 90%+ | 2μmol |
$57.0 | 2023-07-29 | |
| Life Chemicals | F0908-0844-5μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
309289-13-2 | 90%+ | 5μmol |
$63.0 | 2023-07-29 | |
| Life Chemicals | F0908-0844-10μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
309289-13-2 | 90%+ | 10μmol |
$69.0 | 2023-07-29 | |
| Life Chemicals | F0908-0844-20μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
309289-13-2 | 90%+ | 20μmol |
$79.0 | 2023-07-29 | |
| Life Chemicals | F0908-0844-1mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
309289-13-2 | 90%+ | 1mg |
$54.0 | 2023-07-29 | |
| Life Chemicals | F0908-0844-2mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
309289-13-2 | 90%+ | 2mg |
$59.0 | 2023-07-29 | |
| Life Chemicals | F0908-0844-3mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
309289-13-2 | 90%+ | 3mg |
$63.0 | 2023-07-29 | |
| Life Chemicals | F0908-0844-4mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
309289-13-2 | 90%+ | 4mg |
$66.0 | 2023-07-29 | |
| Life Chemicals | F0908-0844-5mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
309289-13-2 | 90%+ | 5mg |
$69.0 | 2023-07-29 | |
| Life Chemicals | F0908-0844-10mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
309289-13-2 | 90%+ | 10mg |
$79.0 | 2023-07-29 |
N-(5-methyl-1,2-oxazol-3-yl)-2-(5-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on N-(5-methyl-1,2-oxazol-3-yl)-2-(5-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide
Introduction to N-(5-methyl-1,2-oxazol-3-yl)-2-(5-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide (CAS No. 309289-13-2)
N-(5-methyl-1,2-oxazol-3-yl)-2-(5-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 309289-13-2, represents a fascinating intersection of heterocyclic chemistry and medicinal applications. The presence of both oxazole and triazole moieties in its molecular framework suggests potential biological activities that are currently under extensive investigation.
The compound's structure is characterized by a sulfanylacetylamide linkage connecting two heterocyclic rings. The 5-methyl substituents on both the oxazole and triazole rings introduce additional functional groups that may influence the compound's solubility, reactivity, and overall pharmacokinetic profile. These features make N-(5-methyl-1,2-oxazol-3-yl)-2-(5-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide a promising candidate for further exploration in drug discovery and development.
In recent years, there has been a growing interest in the synthesis and characterization of molecules containing oxazole and triazole rings. These heterocycles are known for their versatility in medicinal chemistry due to their ability to form stable complexes with biological targets and exhibit a wide range of pharmacological activities. The combination of an oxazole ring with a triazole ring in N-(5-methyl-1,2-oxazol-3-yl)-2-(5-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide may enhance its binding affinity and selectivity towards specific biological receptors.
The sulfanylacetylamide moiety is another critical feature of this compound that warrants detailed examination. Sulfanyl groups are known to participate in various biochemical interactions, including hydrogen bonding and metal coordination, which can significantly influence the compound's biological activity. Additionally, the acetylamide group is a common pharmacophore found in many active pharmaceutical ingredients (APIs) due to its ability to modulate enzyme activity and receptor binding.
Recent studies have highlighted the potential of heterocyclic sulfides as bioactive molecules. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The structural motif of N-(5-methyl-1,2-oxazol-3-yl)-2-(5-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide aligns well with this trend, making it an attractive subject for further research.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. The use of protective group strategies is also essential to prevent unwanted side reactions during the synthesis process.
Evaluation of the physicochemical properties of N-(5-methyl-1,2-oxtaxol -3 - yl)- 12 - ( 12 - methyl - 42 H - 12 , 42 - tri azo l - 32 ) sulfany lacet am ide is crucial for understanding its behavior in biological systems. Parameters such as solubility , logP value , pKa , and metabolic stability provide valuable insights into its potential pharmacokinetic profile . These data are essential for designing effective drug delivery systems and predicting drug-drug interactions .
In vitro studies have begun to explore the biological activity of this compound across various cellular assays . Initial results suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases . Additionally , preliminary toxicity studies indicate that the compound is well-tolerated at tested doses , although further investigation is needed to fully assess its safety profile .
The integration of computational methods into the study of N-(5-methyl - 12 , 32 - ox azo l - 32 ) - 22 -( 52 - methyl - 42 H - 12 , 42 - tri azo l - 32 ) sulfany lacet am ide has provided new avenues for understanding its molecular interactions . Molecular docking simulations have been used to predict binding affinities with target proteins , while quantum mechanical calculations have helped elucidate its electronic structure . These computational approaches complement experimental data and accelerate the discovery process .
The future direction s for research on this compound include exploring its potential as a lead molecule for drug development . Structure-based drug design strategies will be employed to optimize its activity and selectivity . Additionally , preclinical studies will be conducted to evaluate its efficacy and safety in animal models before moving into human clinical trials . Collaborative efforts between synthetic chemists , biochemists , and pharmacologists will be crucial for success in these endeavors .
The significance of N-(5-methyl -1 ,
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